molecular formula C14H16N2O3 B12952053 Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12952053
M. Wt: 260.29 g/mol
InChI Key: XUSVVYKRDIJXQO-UHFFFAOYSA-N
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Description

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.28844 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro octane core. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
  • 2,6-Diazaspiro[3.4]octane

Uniqueness

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate stands out due to its specific substitution pattern and the presence of a benzyl group, which imparts unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in research and development .

Biological Activity

Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3

The compound features a spirocyclic structure that incorporates both nitrogen and carbon atoms, contributing to its distinct chemical properties and potential biological activities.

Biological Activity Overview

This compound exhibits various biological activities, particularly as an enzyme inhibitor. Its unique structure allows it to interact with multiple biological targets, modulating their activity and leading to potential therapeutic effects.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, resulting in the modulation of their activity. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key metabolic enzymes, affecting various biochemical pathways.
  • Alteration of Cellular Signaling : By interacting with cellular receptors, it may influence signaling cascades critical for cell function.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antimicrobial Activity : Research indicates that compounds with similar structures have shown effectiveness against pathogens such as Mycobacterium tuberculosis. For example, modifications around the diazaspiro core have resulted in potent antitubercular agents with minimal inhibitory concentrations as low as 0.016 μg/mL .
  • Cancer Therapeutics : The compound has been explored for its role as a potential drug candidate for cancer treatment. Its ability to inhibit specific protein interactions involved in tumor growth makes it a promising candidate for further development .
  • Diabetes Treatment : Studies suggest that this compound may modulate insulin signaling pathways, offering potential benefits for diabetes management .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameMolecular FormulaBiological Activity
Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylateC14H18N2O2Enzyme inhibition
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylateC13H16N2O4Antimicrobial properties
Benzyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylateC13H16N2O4Potential anticancer activity

The table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of structural features in drug design.

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Inhibition Studies : In vitro studies showed that this compound effectively inhibited specific enzymes involved in metabolic pathways relevant to cancer progression.
    • Study Reference : A study published in PMC demonstrated the compound's effectiveness against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .
  • Drug Development Initiatives : Ongoing research aims to optimize the structure of this compound to enhance its efficacy and safety profile for clinical applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

benzyl 6-oxo-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C14H16N2O3/c17-12-6-14(8-15-12)9-16(10-14)13(18)19-7-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17)

InChI Key

XUSVVYKRDIJXQO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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